molecular formula C8H9N3O3 B051662 methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate CAS No. 69614-04-6

methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate

Cat. No. B051662
CAS RN: 69614-04-6
M. Wt: 195.18 g/mol
InChI Key: MSWBJDHMQDISQH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the imidazo[1,5-c]pyrimidine family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate in lab experiments is its diverse biological activities, which make it a useful tool for investigating various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate. One of the potential areas of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate is a heterocyclic compound that has gained significant interest in scientific research due to its diverse biological activities. It has been investigated for its potential applications in various fields, including medicinal chemistry and neurodegenerative diseases. Although there are limitations to its use in lab experiments, its potential applications make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-aminopyrimidine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with methyl iodide to obtain the final product.

Scientific Research Applications

Methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate has been extensively studied for its potential applications in various fields. One of its primary applications is in medicinal chemistry, where it has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-14-7(12)6-2-5-3-9-4-11(5)8(13)10-6/h3-4,6H,2H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWBJDHMQDISQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CN=CN2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312117
Record name methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate

CAS RN

69614-04-6
Record name NSC249994
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.